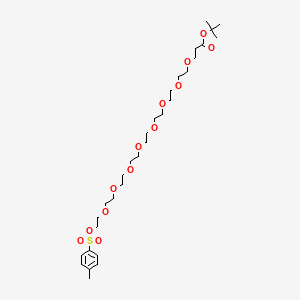

Tos-PEG9-t-butyl ester

Descripción general

Descripción

Tos-PEG9-t-butyl ester is a polyethylene glycol derivative containing a t-butyl ester and a tosyl group. The hydrophilic polyethylene glycol spacer increases solubility in aqueous media. The t-butyl protected carboxyl group can be deprotected under acidic conditions, while the tosyl group serves as an excellent leaving group for nucleophilic substitution reactions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Tos-PEG9-t-butyl ester typically involves the following steps:

Polyethylene glycol activation: Polyethylene glycol is activated by reacting with p-toluenesulfonyl chloride in the presence of a base such as pyridine or triethylamine to form polyethylene glycol-tosylate.

Esterification: The activated polyethylene glycol-tosylate is then reacted with t-butyl alcohol in the presence of a catalyst such as sulfuric acid to form this compound

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Reactors: Utilizing bulk reactors to handle large volumes of reactants.

Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product

Types of Reactions:

Nucleophilic Substitution: The tosyl group in this compound is a very good leaving group, making it suitable for nucleophilic substitution reactions.

Deprotection: The t-butyl ester group can be deprotected under acidic conditions to yield the free carboxyl group

Common Reagents and Conditions:

Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. Typical conditions involve the use of polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.

Deprotection: Acidic conditions using reagents such as trifluoroacetic acid or hydrochloric acid

Major Products:

Nucleophilic Substitution: The major products are the substituted polyethylene glycol derivatives.

Deprotection: The major product is the free carboxyl group-containing polyethylene glycol

Aplicaciones Científicas De Investigación

Drug Delivery Systems

Tos-PEG9-t-butyl ester significantly enhances the solubility and bioavailability of poorly soluble drugs. Its ability to conjugate therapeutic agents improves pharmacokinetics, facilitating more effective drug delivery to target sites.

Protein Conjugation

This compound serves as an effective linker for antibody-drug conjugates (ADCs), allowing for targeted delivery of cytotoxic agents to cancer cells. By improving the stability and solubility of proteins, it enhances their therapeutic efficacy.

Synthesis of PROTACs

This compound is utilized in the development of proteolysis-targeting chimeras (PROTACs), which are designed to induce targeted degradation of specific proteins. Its unique structure allows for improved selectivity and potency against oncogenic targets.

Bioconjugation

The tosyl group readily undergoes nucleophilic substitution reactions, making this compound valuable in bioconjugation processes where stable linkages with biomolecules such as proteins and nucleic acids are required.

Case Study 1: Drug Delivery Enhancement

A study demonstrated that conjugating a poorly soluble anticancer drug with this compound significantly improved its solubility and cellular uptake. The modified drug exhibited enhanced cytotoxicity against cancer cell lines compared to the unmodified compound, indicating the effectiveness of PEGylation in drug formulation.

Case Study 2: PROTAC Development

Research involving this compound as a linker in PROTACs showed promising results in targeting oncogenic proteins for degradation. The incorporation of this linker led to increased selectivity and potency of the PROTACs against their targets, highlighting its potential in cancer therapeutics.

Mecanismo De Acción

The mechanism of action of Tos-PEG9-t-butyl ester involves its ability to undergo nucleophilic substitution and deprotection reactions. The tosyl group acts as a leaving group, facilitating the substitution reactions, while the t-butyl ester group can be deprotected to yield the free carboxyl group. These reactions enable the compound to modify and conjugate with various molecules, enhancing their solubility, stability, and functionality .

Comparación Con Compuestos Similares

Tos-PEG4-t-butyl ester: A shorter polyethylene glycol derivative with similar functional groups.

Tos-PEG12-t-butyl ester: A longer polyethylene glycol derivative with similar functional groups.

Tos-PEG9-methyl ester: A polyethylene glycol derivative with a methyl ester group instead of a t-butyl ester group

Uniqueness: Tos-PEG9-t-butyl ester is unique due to its specific length of the polyethylene glycol spacer (nine ethylene glycol units) and the presence of both t-butyl ester and tosyl groups. This combination provides a balance of solubility, stability, and reactivity, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry .

Actividad Biológica

Tos-PEG9-t-butyl ester is a specialized polyethylene glycol (PEG) derivative widely utilized in pharmaceutical and biotechnological applications. This compound, characterized by its tosyl group and t-butyl ester, exhibits significant biological activity, particularly in drug delivery systems and as a linker in various biochemical processes. This article provides an in-depth examination of its biological properties, applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C18H28O7S

- Molecular Weight : 388.5 g/mol

- CAS Number : 850090-13-0

- Purity : ≥98%

- Storage Conditions : Store at -20°C

The structure of this compound includes a hydrophilic PEG spacer that enhances its solubility in aqueous environments. The tosyl group serves as an excellent leaving group for nucleophilic substitution reactions, making it versatile for various chemical modifications .

Biological Applications

This compound is primarily used in:

-

Drug Delivery Systems :

- Enhances the solubility and bioavailability of poorly soluble drugs.

- Facilitates the conjugation of therapeutic agents to improve pharmacokinetics.

-

Protein Conjugation :

- Acts as a linker for antibody-drug conjugates (ADCs), allowing targeted delivery of cytotoxic agents to cancer cells.

- Synthesis of PROTACs :

The biological activity of this compound is largely attributed to its ability to facilitate various biochemical reactions. The tosyl group can be readily displaced by nucleophiles, enabling the formation of stable linkages with biomolecules such as proteins and nucleic acids. This property is crucial for developing targeted therapies and improving the efficacy of existing drugs.

Case Study 1: Drug Delivery Enhancement

A study demonstrated that conjugating a poorly soluble anticancer drug with this compound significantly improved its solubility and cellular uptake. The modified drug exhibited enhanced cytotoxicity against cancer cell lines compared to the unmodified compound, indicating the effectiveness of PEGylation in drug formulation .

Case Study 2: PROTAC Development

Research involving this compound as a linker in PROTACs showed promising results in targeting oncogenic proteins for degradation. The study reported that the incorporation of this linker led to increased selectivity and potency of the PROTACs against their targets, highlighting its potential in cancer therapeutics .

Comparative Analysis with Other PEG Derivatives

| Compound | Molecular Weight | Functional Group | Application Area |

|---|---|---|---|

| This compound | 388.5 g/mol | Tosyl/t-butyl ester | Drug delivery, PROTACs |

| Acid-PEG9-t-butyl ester | 388.5 g/mol | Carboxylic acid | Protein conjugation |

| PEG3-t-butyl ester | 262.3 g/mol | t-butyl protected carboxyl | Surface modification |

This table illustrates how this compound compares with other PEG derivatives, particularly regarding molecular weight and functional groups, which influence their respective applications .

Propiedades

IUPAC Name |

tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-(4-methylphenyl)sulfonyloxyethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H52O13S/c1-27-5-7-28(8-6-27)44(32,33)42-26-25-41-24-23-40-22-21-39-20-19-38-18-17-37-16-15-36-14-13-35-12-11-34-10-9-29(31)43-30(2,3)4/h5-8H,9-26H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEHJPVCQXNLJCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H52O13S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

652.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.